1-(2,2-Difluorocyclopropyl)-1H-pyrazole-3-carboxylic acid
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Overview
Description
1-(2,2-Difluorocyclopropyl)-1H-pyrazole-3-carboxylic acid is a synthetic organic compound characterized by the presence of a difluorocyclopropyl group attached to a pyrazole ring, which in turn is connected to a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Difluorocyclopropyl)-1H-pyrazole-3-carboxylic acid typically involves the formation of the difluorocyclopropyl group followed by its attachment to the pyrazole ring. One common method involves the reaction of 2,2-difluorocyclopropanecarboxylic acid with hydrazine to form the pyrazole ring . The reaction conditions often include the use of solvents such as diglyme and temperatures around 180°C .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(2,2-Difluorocyclopropyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The difluorocyclopropyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of difluorocyclopropyl ketones or aldehydes.
Reduction: Formation of difluorocyclopropyl alcohols.
Substitution: Formation of substituted difluorocyclopropyl derivatives.
Scientific Research Applications
1-(2,2-Difluorocyclopropyl)-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(2,2-Difluorocyclopropyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The difluorocyclopropyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or modulation of their activity. The pyrazole ring can interact with active sites of enzymes, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
1-Amino-2,2-difluorocyclopropane-1-carboxylic acid: Known for its enzyme inhibitory properties.
2,2-Difluorocyclopropanecarboxylic acid: Used in Friedel-Crafts reactions to prepare aryl difluorocyclopropyl ketones.
2,2-Difluorocyclopropyl derivatives: Various derivatives have been synthesized for different applications.
Uniqueness: 1-(2,2-Difluorocyclopropyl)-1H-pyrazole-3-carboxylic acid stands out due to the combination of the difluorocyclopropyl group and the pyrazole ring, which imparts unique chemical and biological properties. This combination enhances its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications .
Properties
IUPAC Name |
1-(2,2-difluorocyclopropyl)pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N2O2/c8-7(9)3-5(7)11-2-1-4(10-11)6(12)13/h1-2,5H,3H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWTLBANZXWFZSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)N2C=CC(=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2219418-93-4 |
Source
|
Record name | 1-(2,2-difluorocyclopropyl)-1H-pyrazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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